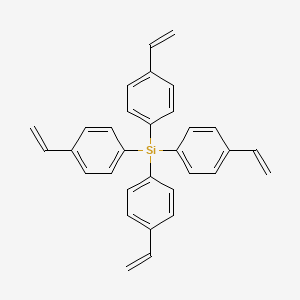
Tetrakis(4-vinylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(4-vinylphenyl)silane: is an organosilicon compound with the chemical formula C32H28Si It is characterized by a silicon atom bonded to four vinylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(4-vinylphenyl)silane can be synthesized through the hydrosilylation reaction of tetravinylsilane with 4-bromostyrene in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the vinyl groups to the silicon atom.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetrakis(4-vinylphenyl)silane can undergo oxidation reactions, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the vinyl groups to ethyl groups, resulting in tetrakis(4-ethylphenyl)silane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under mild conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Tetrakis(4-ethylphenyl)silane.
Substitution: Various substituted phenylsilane derivatives.
Scientific Research Applications
Chemistry: Tetrakis(4-vinylphenyl)silane is used as a precursor in the synthesis of porous organic polymers and metal-organic frameworks (MOFs) . These materials have applications in gas storage, catalysis, and separation technologies .
Biology and Medicine: In biomedical research, this compound is explored for its potential in drug delivery systems and as a component in biocompatible materials .
Industry: The compound is used in the production of high-performance coatings and adhesives due to its ability to form strong, durable bonds. It is also utilized in the development of advanced electronic materials .
Mechanism of Action
The mechanism by which tetrakis(4-vinylphenyl)silane exerts its effects is primarily through its ability to form covalent bonds with other molecules. The vinyl groups can undergo polymerization reactions, leading to the formation of complex polymeric structures. These polymers can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
- Tetrakis(4-bromophenyl)silane
- Tetrakis(4-ethynylphenyl)silane
- Tetrakis(4-carboxyphenyl)silane
Comparison:
- Tetrakis(4-bromophenyl)silane is similar in structure but contains bromine atoms instead of vinyl groups. It is used in the synthesis of halogenated polymers and MOFs .
- Tetrakis(4-ethynylphenyl)silane has ethynyl groups, making it suitable for cross-coupling reactions and the formation of conjugated polymers .
- Tetrakis(4-carboxyphenyl)silane contains carboxyl groups, which enhance its solubility and reactivity in aqueous environments. It is used in the development of biodegradable materials and drug delivery systems .
Tetrakis(4-vinylphenyl)silane stands out due to its unique combination of vinyl groups and silicon core, making it highly versatile for various applications in materials science and organic synthesis.
Properties
Molecular Formula |
C32H28Si |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
tetrakis(4-ethenylphenyl)silane |
InChI |
InChI=1S/C32H28Si/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h5-24H,1-4H2 |
InChI Key |
ZGZSPZDWIGIAHG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12511781.png)

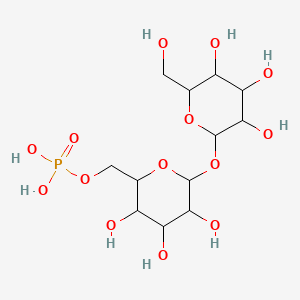

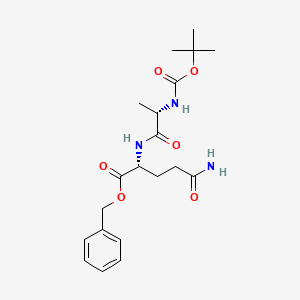
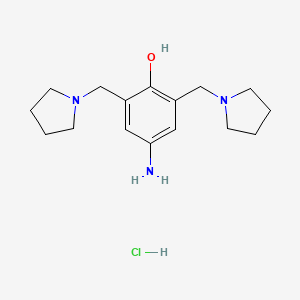

![(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid](/img/structure/B12511808.png)
![8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12511811.png)
![N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B12511816.png)
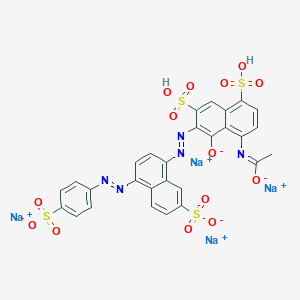
![{1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethylidene}amino 3-methylbutanoate](/img/structure/B12511833.png)
![(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12511837.png)
![3-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methylidene)-2-benzofuran-1-one](/img/structure/B12511845.png)
